1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
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Overview
Description
1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 3-(3,4-DIMETHOXYPHENYL)ACRYLATE is a complex organic compound that belongs to the class of acrylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 3-(3,4-DIMETHOXYPHENYL)ACRYLATE typically involves the use of coupling agents and catalysts. One common method involves the reaction of 3,4-dimethoxyphenylacrylic acid with 2,2,4-trimethyl-1,2-dihydroquinoline in the presence of a coupling agent such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and a catalyst like 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 3-(3,4-DIMETHOXYPHENYL)ACRYLATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acrylate moiety can be reduced to form saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the acrylate moiety can produce saturated esters.
Scientific Research Applications
1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 3-(3,4-DIMETHOXYPHENYL)ACRYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 3-(3,4-DIMETHOXYPHENYL)ACRYLATE involves its interaction with specific molecular targets and pathways. The methoxy groups and quinoline moiety play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate: A related compound with similar structural features and applications.
(2E)-3-(3,4-Dimethoxyphenyl)acrylic acid: Another similar compound with comparable chemical properties.
Uniqueness
1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 3-(3,4-DIMETHOXYPHENYL)ACRYLATE is unique due to its combination of methoxy groups and quinoline moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C34H35NO7 |
---|---|
Molecular Weight |
569.6 g/mol |
IUPAC Name |
[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,2,4-trimethylquinolin-6-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C34H35NO7/c1-22-21-34(2,3)35(32(36)16-10-23-8-14-28(38-4)30(18-23)40-6)27-13-12-25(20-26(22)27)42-33(37)17-11-24-9-15-29(39-5)31(19-24)41-7/h8-21H,1-7H3/b16-10+,17-11+ |
InChI Key |
HJBGJGQKJNTNQM-OTYYAQKOSA-N |
Isomeric SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)/C=C/C3=CC(=C(C=C3)OC)OC)C(=O)/C=C/C4=CC(=C(C=C4)OC)OC)(C)C |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C=CC3=CC(=C(C=C3)OC)OC)C(=O)C=CC4=CC(=C(C=C4)OC)OC)(C)C |
Origin of Product |
United States |
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